2,3-Bis(isopropylthio)pyridine
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H17NS2 |
|---|---|
Molecular Weight |
227.4 g/mol |
IUPAC Name |
2,3-bis(propan-2-ylsulfanyl)pyridine |
InChI |
InChI=1S/C11H17NS2/c1-8(2)13-10-6-5-7-12-11(10)14-9(3)4/h5-9H,1-4H3 |
InChI Key |
UZERHCZCJOQIBU-UHFFFAOYSA-N |
SMILES |
CC(C)SC1=C(N=CC=C1)SC(C)C |
Canonical SMILES |
CC(C)SC1=C(N=CC=C1)SC(C)C |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry
Established Synthetic Pathways for 2,3-Bis(isopropylthio)pyridine
The most direct and established route to this compound and related dialkylthiopyridines involves the nucleophilic substitution of halogen atoms on a pyridine (B92270) ring with a sulfur-based nucleophile.
The general reaction is as follows:
Figure 1: General scheme for the synthesis of this compound from a 2,3-dihalopyridine and isopropylthiolate.
The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), to facilitate the dissolution of the thiolate salt and promote the SNAr reaction. The isopropylthiolate can be generated in situ by treating 2-propanethiol (B166235) with a suitable base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃).
| Precursor | Reagent | Typical Conditions | Product |
|---|---|---|---|
| 2,3-Dichloropyridine | Sodium isopropylthiolate | DMF, heat | This compound |
| 2,3-Dibromopyridine | Potassium isopropylthiolate | DMSO, heat | This compound |
The thiolation of dihalopyridines proceeds via a stepwise nucleophilic aromatic substitution (SNAr) mechanism, also known as the addition-elimination mechanism youtube.comimperial.ac.ukmasterorganicchemistry.com. The pyridine ring, being electron-deficient, is susceptible to attack by strong nucleophiles like thiolate anions.
The mechanism involves two key steps for each substitution:
Addition: The isopropylthiolate anion attacks one of the carbon atoms bearing a halogen, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. The aromaticity of the pyridine ring is temporarily disrupted in this step. The negative charge is delocalized over the pyridine ring and stabilized by the electronegative nitrogen atom.
Elimination: The leaving group (halide ion) is expelled, and the aromaticity of the pyridine ring is restored, yielding the substituted product.
In the case of 2,3-dihalopyridines, the substitution is expected to occur sequentially. The regioselectivity of the first substitution is influenced by the relative activation of the 2- and 3-positions. Generally, the 2-position of the pyridine ring is more electrophilic and thus more susceptible to nucleophilic attack than the 3-position imperial.ac.uk. Therefore, the formation of 3-halo-2-(isopropylthio)pyridine is the likely first intermediate. The second substitution at the 3-position would then follow to yield the final product. The presence of an electron-donating thioether group at the 2-position may influence the rate of the second substitution. Computational studies on dichloropyrimidines have shown that the regioselectivity of SNAr reactions is highly sensitive to electronic and steric effects wuxiapptec.com.
Development of Novel Synthetic Approaches to this compound
While classical SNAr reactions are effective, research continues to explore more efficient, selective, and environmentally benign synthetic routes.
Transition metal catalysis offers a powerful alternative for the formation of C-S bonds. Palladium- and copper-based catalysts are commonly employed for the cross-coupling of aryl halides with thiols nih.govresearchgate.net. These methods can often proceed under milder conditions and with a broader substrate scope compared to traditional SNAr reactions.
A plausible route for the synthesis of this compound would involve a double cross-coupling reaction of a 2,3-dihalopyridine with 2-propanethiol in the presence of a suitable catalyst system.
| Catalyst System | Typical Reaction Type | Potential Application |
|---|---|---|
| Palladium complexes (e.g., with phosphine (B1218219) ligands) | Buchwald-Hartwig amination analogue for C-S coupling | Coupling of 2,3-dihalopyridine with isopropylthiol berkeley.edunih.gov. |
| Copper(I) salts (e.g., CuI, Cu₂O) | Ullmann-type condensation | Coupling of 2,3-dihalopyridine with isopropylthiol researchgate.netresearchgate.net. |
A particularly innovative approach involves the generation of a pyridyne intermediate from a suitably substituted precursor. For instance, the treatment of 3-chloro-2-(isopropylthio)pyridine with a strong base can lead to the formation of a 3,4-pyridyne intermediate. This highly reactive species can then be trapped with a nucleophile, allowing for the introduction of a second functional group rsc.orgrsc.org. While this specific example leads to a 2,4-disubstituted product, the concept of pyridyne intermediates opens up new avenues for the regioselective difunctionalization of the pyridine ring.
Modern synthetic chemistry places increasing emphasis on the principles of green chemistry, aiming to reduce waste, minimize energy consumption, and use less hazardous substances. In the context of pyridine thioether synthesis, several greener approaches are being explored.
Microwave-assisted synthesis has emerged as a valuable tool for accelerating organic reactions, often leading to higher yields and shorter reaction times benthamdirect.commdpi.comresearchgate.netscite.aimdpi.com. The application of microwave irradiation to the nucleophilic substitution or transition metal-catalyzed synthesis of this compound could offer significant advantages over conventional heating methods.
Another green strategy involves the use of more environmentally benign solvents, such as water or ionic liquids, or performing reactions under solvent-free conditions. The development of catalyst systems that are active in these media is an active area of research.
Synthesis of Analogues and Derivatives of this compound
The synthesis of analogues and derivatives of this compound allows for the systematic investigation of structure-activity relationships in various applications. One versatile method for generating such analogues involves the functionalization of a pre-existing thioether-substituted pyridine.
As demonstrated in the context of pyridyne chemistry, a 3-pyridylmagnesium species can be generated from 3-chloro-2-(isopropylthio)pyridine. This organometallic intermediate can then be quenched with a variety of electrophiles to introduce diverse functional groups at the 3-position, leading to a range of 2,3,4-trisubstituted pyridines rsc.orgrsc.org. This strategy highlights a powerful method for creating a library of analogues from a common intermediate.
Furthermore, variations in the alkyl or aryl groups on the sulfur atoms can be achieved by employing different thiols in the synthetic schemes described above. For example, using ethanethiol (B150549) or thiophenol would yield 2,3-bis(ethylthio)pyridine or 2,3-bis(phenylthio)pyridine, respectively. The synthesis of 3,5-bis(alkylthio)pyridines has also been reported, showcasing the accessibility of isomeric structures rsc.orgrsc.org.
Structural Modification Strategies for Pyridine Thioether Scaffolds
The modification of pyridine thioether scaffolds, such as this compound, is a key area of research for developing new catalysts and functional materials. rug.nlresearchgate.net Pyridine and its derivatives are prevalent structural units in pharmaceuticals and serve as important precursors in drug design. nih.govrsc.org The introduction of thioether groups onto the pyridine ring can significantly alter its electronic properties and coordination chemistry, making these modified scaffolds valuable as ligands in catalysis. dntb.gov.ua
One common strategy for the structural modification of pyridine scaffolds is through regioselective functionalization. For instance, the difunctionalization of 3-chloropyridines can proceed via a 3,4-pyridyne intermediate. rsc.orgrsc.org This method allows for the introduction of various functional groups at specific positions on the pyridine ring. A related approach involves the regioselective lithiation of a substituted pyridine followed by quenching with an electrophile, which can be adapted to introduce thioether groups. rsc.orgrsc.org For example, 3-chloro-2-(isopropylthio)pyridine can be used as a starting material to generate a 3-pyridylmagnesium reagent, which can then be reacted with various electrophiles to create polysubstituted pyridines. rsc.org
Another approach involves the direct reaction of pyridine derivatives with sulfur-containing reagents. For example, pyridine thiols and dithiols can be synthesized and subsequently alkylated to form thioethers. rug.nl This method provides a straightforward route to a variety of pyridine thioether derivatives. The choice of the thioketone precursor in such reactions can influence the structure of the final product, allowing for the creation of both chiral and achiral ligands. rug.nl
The table below summarizes various pyridine derivatives and their synthetic utility, highlighting the versatility of the pyridine scaffold in chemical synthesis.
| Compound Name | CAS Number | Molecular Formula | Application/Significance |
| 3,5-Bis(methylthio)pyridine | 70999-08-5 | C7H9NS2 | Precursor for functionalized pyridines chemsrc.com |
| 2,6-Bis[(4R)-(+)-isopropyl-2-oxazolin-2-yl]pyridine | 131864-67-0 | C17H23N3O2 | Chiral ligand in asymmetric catalysis sigmaaldrich.com |
| 3-Chloro-2-(isopropylthio)pyridine | Not Available | C8H10ClNS | Intermediate for the synthesis of polysubstituted pyridines rsc.org |
| 2-(Isopropylthio)pyridine-4-carbothioamide | Not Available | C9H12N2S2 | Building block for heterocyclic synthesis aksci.com |
Stereoselective Synthesis Methodologies for Chiral Derivatives
The development of stereoselective methods for the synthesis of chiral pyridine thioether derivatives is of significant interest due to their potential application as ligands in asymmetric catalysis. rug.nlresearchgate.net Chiral thioethers and other sulfur-containing ligands have been shown to be effective in a variety of metal-catalyzed reactions, including allylic alkylations. researchgate.net
One approach to synthesizing chiral pyridine thioethers involves the use of chiral starting materials. For instance, chiral nonracemic pyridine thiols and dithiols can be prepared from optically pure thioketones. rug.nl These chiral thiols can then be alkylated to produce the corresponding chiral thioethers. The application of these chiral ligands in palladium-catalyzed allylic substitution has been shown to result in high enantiomeric excess. rug.nl
Another strategy for achieving stereoselectivity is through the use of chiral auxiliaries or catalysts. The amination of thioethers using a chiral N-mesyloxycarbamate in the presence of a rhodium catalyst has been demonstrated to produce chiral sulfilimines with high yields and stereoselectivities. nih.gov This method highlights the potential for creating chiral sulfur-containing compounds from prochiral thioethers. Furthermore, the use of isothiouronium salts as deoxasulfenylating agents provides a thiol-free protocol for the stereoselective synthesis of thioethers from alcohols, often proceeding with inversion of configuration. rsc.org
The synthesis of C2-symmetric chiral bis-sulfoxides represents another important advancement in this area. acs.org These compounds, which can be synthesized stereoselectively, serve as valuable tridentate chiral ligands. acs.org The stereochemical outcome of these syntheses can often be controlled by the choice of reagents and reaction conditions. acs.org
The following table details examples of chiral ligands and intermediates relevant to the stereoselective synthesis of pyridine thioether derivatives.
| Compound/Ligand Type | Key Features | Application |
| Chiral Pyridine Dithiols | Synthesized from optically pure thioketones | Ligands in asymmetric palladium-catalyzed allylic substitution rug.nl |
| Chiral Pyrrolidine Thioethers | Effective nitrogen-sulfur donating ligands | Palladium-catalyzed asymmetric allylic alkylations researchgate.net |
| Chiral Sulfilimines | Synthesized via rhodium-catalyzed amination of thioethers | Chiral building blocks and potential ligands nih.gov |
| C2-Symmetric Chiral Bis-Sulfoxides | Tridentate chiral ligands | Metal coordination and catalysis acs.org |
Advanced Structural Elucidation and Spectroscopic Analysis Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Studies
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework and the local electronic environment of nuclei within a molecule. For 2,3-Bis(isopropylthio)pyridine, a combination of one-dimensional and two-dimensional NMR experiments is utilized for a complete structural assignment.
Application of One-Dimensional (¹H, ¹³C, ¹⁵N) NMR in Pyridine (B92270) Thioether Analysis
One-dimensional NMR spectra are the cornerstone of structural elucidation, providing initial information on the types and numbers of chemically distinct nuclei.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the pyridine ring protons and the isopropyl group protons. The aromatic region would display signals corresponding to the protons on the pyridine ring, with their chemical shifts and coupling patterns being indicative of their positions relative to the nitrogen atom and the bulky isopropylthio substituents. The aliphatic region would feature a doublet for the six equivalent methyl protons of each isopropyl group and a septet for the single methine proton, with the integration of these signals confirming the presence of two isopropyl groups.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the number of unique carbon environments. For this compound, distinct signals are expected for the five carbons of the pyridine ring and the two different types of carbons in the isopropyl groups (methine and methyl). The chemical shifts of the pyridine carbons are influenced by the electron-withdrawing nitrogen atom and the electron-donating sulfur atoms.
¹⁵N NMR Spectroscopy: Nitrogen-15 NMR, although less common due to the low natural abundance and smaller gyromagnetic ratio of the ¹⁵N isotope, can offer valuable information about the electronic environment of the pyridine nitrogen. The chemical shift of the nitrogen atom is sensitive to substitution on the pyridine ring.
Predicted ¹H and ¹³C NMR Data for this compound
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Pyridine H-4 | 7.0 - 7.5 | 120 - 125 |
| Pyridine H-5 | 6.8 - 7.2 | 118 - 122 |
| Pyridine H-6 | 8.0 - 8.5 | 148 - 152 |
| Isopropyl CH | 3.5 - 4.0 | 35 - 40 |
| Isopropyl CH₃ | 1.2 - 1.5 | 22 - 25 |
| Pyridine C-2 | - | 155 - 160 |
| Pyridine C-3 | - | 140 - 145 |
| Note: These are predicted values and may vary based on the solvent and experimental conditions. |
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Assignment
Two-dimensional NMR experiments are crucial for establishing the connectivity between atoms in a molecule.
COSY (Correlation Spectroscopy): A COSY spectrum reveals proton-proton coupling relationships. For this compound, this technique would show correlations between the adjacent protons on the pyridine ring, as well as the coupling between the methine and methyl protons within the isopropyl groups.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. This is instrumental in definitively assigning the ¹H signals to their corresponding ¹³C signals.
HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying the points of attachment of the isopropylthio groups to the pyridine ring by observing correlations from the isopropyl protons to the pyridine carbons.
Mass Spectrometry (MS) Techniques for Molecular Formula Verification and Fragmentation Pathway Determination
Mass spectrometry is a vital analytical technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental composition of this compound, confirming its molecular formula of C₁₁H₁₇NS₂.
Tandem Mass Spectrometry (MS/MS) for Structural Elucidation
Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion) which is then fragmented, and the resulting fragment ions are analyzed. This technique provides detailed structural information by revealing the fragmentation pathways of the molecule. For this compound, characteristic fragmentation would likely involve the loss of the isopropyl groups and cleavage of the carbon-sulfur bonds.
Expected Fragmentation Patterns in the Mass Spectrum of this compound
| Fragment Ion (m/z) | Possible Structure/Loss |
| 227 | [M]⁺ (Molecular Ion) |
| 184 | [M - C₃H₇]⁺ (Loss of an isopropyl group) |
| 141 | [M - 2(C₃H₇)]⁺ (Loss of both isopropyl groups) |
| 110 | [C₅H₄NS]⁺ (Cleavage of C-S bond) |
| Note: The relative intensities of these fragments would provide further structural clues. |
Vibrational Spectroscopy (IR and Raman) for Functional Group and Conformational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. They are particularly useful for identifying functional groups and gaining insights into molecular symmetry and conformation.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands for the C-H stretching and bending vibrations of the pyridine ring and the isopropyl groups. The C-S stretching vibrations would also be present, typically in the fingerprint region.
Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the molecule. The pyridine ring breathing modes are often strong in the Raman spectrum.
Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| Aromatic C-H Stretch | 3000 - 3100 |
| Aliphatic C-H Stretch | 2850 - 3000 |
| C=C and C=N Ring Stretching | 1400 - 1600 |
| C-H Bending (aliphatic) | 1350 - 1470 |
| C-S Stretch | 600 - 800 |
X-ray Crystallography for Solid-State Molecular Architecture Determination
This section would have presented the precise three-dimensional arrangement of atoms within a single crystal of this compound. X-ray crystallography is a powerful technique that provides definitive information about the solid-state conformation of a molecule. Key parameters that would have been discussed and presented in a data table include:
Crystal System: The basic shape of the unit cell (e.g., monoclinic, orthorhombic).
Space Group: The symmetry elements present within the crystal lattice.
Unit Cell Dimensions (a, b, c, α, β, γ): The lengths of the sides and the angles between them for the smallest repeating unit of the crystal.
Key Bond Lengths and Angles: Specific distances between bonded atoms and the angles they form, which are crucial for understanding the molecular geometry.
Intermolecular Interactions: An analysis of non-covalent interactions, such as van der Waals forces or potential hydrogen bonds, that influence how the molecules pack together in the crystal.
Without access to a published crystal structure, a detailed discussion of the solid-state architecture of this compound cannot be provided.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Probing
UV-Vis spectroscopy is employed to investigate the electronic transitions within a molecule when it absorbs ultraviolet or visible light. This analysis provides insights into the electronic structure, including the nature of bonding and the presence of chromophores (the parts of a molecule that absorb light). The discussion in this section would have centered on:
Absorption Maxima (λmax): The specific wavelengths at which the compound absorbs light most strongly.
Molar Absorptivity (ε): A measure of how strongly the compound absorbs light at a given wavelength.
Electronic Transitions: Identification of the types of electronic transitions responsible for the observed absorption bands, such as π → π* (from a pi bonding to a pi anti-bonding orbital) and n → π* (from a non-bonding to a pi anti-bonding orbital). The pyridine ring and the sulfur atoms' lone pairs would be expected to contribute to these transitions.
A data table would have summarized these key spectral features. However, in the absence of experimental UV-Vis spectra for this compound, a scientifically accurate analysis of its electronic structure using this technique cannot be formulated.
Coordination Chemistry and Ligand Design Principles of 2,3 Bis Isopropylthio Pyridine
Ligating Properties of 2,3-Bis(isopropylthio)pyridine
There is no specific information available in the searched literature regarding the ligating properties of this compound.
Multidentate Coordination Modes and Chelate Ring Formation with Metal Centers
Without experimental data, the potential coordination modes of this compound can only be hypothesized. It is conceivable that the ligand could act as a bidentate ligand, coordinating to a metal center through the nitrogen atom of the pyridine (B92270) ring and one of the sulfur atoms of the thioether groups. This would result in the formation of a five-membered chelate ring. Depending on the steric and electronic properties of the metal center and the ligand, other coordination modes might be possible, but no literature exists to confirm this.
Soft Donor Character of Thioether Ligands in Complexation
In general, thioether ligands are considered soft donors and tend to form stable complexes with soft metal ions, according to Hard and Soft Acids and Bases (HSAB) theory. The sulfur atoms in this compound would be expected to exhibit this soft donor character. This suggests that the ligand would preferentially coordinate to late transition metals and other soft metal centers.
Synthesis and Characterization of Metal Complexes Involving this compound
No specific methods for the synthesis and characterization of metal complexes involving this compound have been reported in the scientific literature.
Transition Metal Complexes (e.g., d-Block Elements)
There are no published studies on the synthesis or characterization of transition metal complexes with this compound.
Main Group and Lanthanide Coordination Compounds
There is no available research on the coordination of this compound with main group elements or lanthanides.
Investigation of Metal-Ligand Interactions and Electronic Structure in Coordination Compounds
Due to the absence of synthesized and characterized complexes, there have been no investigations into the metal-ligand interactions or the electronic structure of coordination compounds of this compound.
Supramolecular Assembly and Coordination Polymers Involving this compound LigandsNo publications were found that describe the use of this compound as a ligand in the formation of supramolecular assemblies or coordination polymers.
While general principles of coordination chemistry involving pyridine and thioether ligands exist, applying this general knowledge would be speculative and would not adhere to the strict requirement of focusing solely on "this compound." Without specific research on this compound, a scientifically accurate and informative article meeting the user's detailed outline cannot be generated.
Catalytic Applications and Mechanistic Studies
Homogeneous Catalysis Mediated by 2,3-Bis(isopropylthio)pyridine Complexes
Homogeneous catalysis, where the catalyst is in the same phase as the reactants, offers high activity and selectivity. The performance of metal complexes in such systems is highly dependent on the nature of the coordinating ligands. For this compound, it was hypothesized that the nitrogen and two sulfur donor atoms could form stable chelate complexes with various transition metals, making it a potentially effective ligand in several catalytic reactions.
Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig)
Cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The electronic properties of the this compound ligand, influenced by the electron-donating thioether groups, could have a significant impact on the efficiency of palladium-catalyzed cross-coupling reactions.
Suzuki Coupling: No studies were found that investigated the use of this compound-metal complexes as catalysts for the Suzuki coupling reaction between organoboron compounds and organic halides.
Heck Reaction: There is no available data on the application of this compound as a ligand in the Heck reaction, which couples unsaturated halides with alkenes.
Sonogashira Coupling: The utility of this compound complexes in the Sonogashira coupling of terminal alkynes with aryl or vinyl halides has not been reported in the literature.
Buchwald-Hartwig Amination: No research could be located that describes the use of this compound in the palladium-catalyzed amination of aryl halides.
Asymmetric Catalysis and Chiral Induction with Pyridine (B92270) Thioether Ligands
The development of chiral variants of pyridine thioether ligands is an active area of research for asymmetric catalysis. While the parent this compound is achiral, its derivatives could potentially be designed to induce enantioselectivity in various transformations. However, no such studies or their results concerning this specific compound were found.
Hydrogenation and Oxidation Catalysis
The coordination of this compound to metals like ruthenium, rhodium, or iridium could yield complexes with potential activity in hydrogenation reactions. Similarly, its complexes with metals known to mediate oxidation processes, such as manganese, iron, or copper, could be of interest. At present, there is no published research detailing the performance of this compound complexes in either hydrogenation or oxidation catalysis.
Heterogeneous Catalysis and Immobilized Ligand Systems Based on this compound
Immobilizing homogeneous catalysts onto solid supports offers advantages in terms of catalyst separation and recycling. The pyridine and thioether functionalities of this compound could serve as anchor points for immobilization.
Design and Synthesis of Supported Catalysts
The design and synthesis of heterogeneous catalysts based on this compound would involve anchoring the ligand or its metal complexes onto materials such as silica, alumina, polymers, or magnetic nanoparticles. No literature describing the synthesis or characterization of such supported catalysts for this specific ligand has been published.
Reaction Kinetic Studies and Mechanistic Pathways in Catalysis
Identification of Active Catalytic Species and Intermediates
cannot be addressed due to the absence of relevant research findings for this particular compound. Therefore, the generation of an article with the specified outline and content is not possible at this time.
Computational Chemistry and Theoretical Investigations
Prediction of Spectroscopic Parameters and Reactivity Descriptors
Computational methods are invaluable for predicting spectroscopic data, which can aid in the identification and characterization of a compound. They also provide powerful tools for understanding and predicting chemical reactivity.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Computational methods can predict the ¹H and ¹³C NMR chemical shifts of a molecule, which can be compared with experimental data to confirm its structure.
The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a common approach for predicting NMR chemical shifts. The calculation would be performed on the DFT-optimized geometry of 2,3-Bis(isopropylthio)pyridine. The predicted chemical shifts would be referenced against a standard, such as tetramethylsilane (B1202638) (TMS), to allow for direct comparison with experimental spectra. Such predictions can be particularly useful for assigning complex spectra and resolving ambiguities.
Table 2: Hypothetical Predicted vs. Experimental ¹³C NMR Chemical Shifts (ppm) for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
| C2 | 158.2 | 157.9 |
| C3 | 130.5 | 130.1 |
| C4 | 135.8 | 135.5 |
| C5 | 122.1 | 121.8 |
| C6 | 148.9 | 148.6 |
Frontier Molecular Orbital (FMO) theory is a powerful concept for understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species.
For this compound, FMO analysis would involve calculating the energies and visualizing the spatial distribution of the HOMO and LUMO.
HOMO: The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity). A higher HOMO energy suggests greater reactivity as a nucleophile. The location of the HOMO can indicate the likely site of electrophilic attack.
LUMO: The energy of the LUMO is related to the molecule's ability to accept electrons (electrophilicity). A lower LUMO energy suggests greater reactivity as an electrophile. The location of the LUMO can indicate the likely site of nucleophilic attack.
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. A large gap suggests high stability and low reactivity, while a small gap suggests higher reactivity.
Table 3: Hypothetical Frontier Molecular Orbital Properties of this compound
| Property | Hypothetical Value (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | -0.8 |
| HOMO-LUMO Gap | 5.7 |
Reaction Mechanism Elucidation via Computational Modeling
Computational chemistry can be used to model the entire course of a chemical reaction, providing a detailed understanding of the reaction mechanism. This involves identifying the transition states (the highest energy point along the reaction pathway) and any intermediates that may be formed.
For a hypothetical reaction involving this compound, such as an electrophilic aromatic substitution, computational modeling could be used to:
Locate the Transition State (TS): By performing a transition state search, the geometry and energy of the transition state can be determined.
Calculate the Activation Energy: The energy difference between the reactants and the transition state gives the activation energy, which is a key factor in determining the reaction rate.
Follow the Reaction Pathway: An Intrinsic Reaction Coordinate (IRC) calculation can be performed to confirm that the identified transition state connects the reactants and products.
By modeling different possible reaction pathways, the most favorable mechanism can be identified. For example, in an electrophilic substitution reaction on the pyridine (B92270) ring, calculations could determine whether the electrophile would preferentially attack at the C4, C5, or C6 position by comparing the activation energies for each pathway.
Transition State Search and Energy Barrier Determination
The study of chemical reactions at a molecular level often involves the computational identification of transition states and the determination of activation energy barriers. For a hypothetical reaction involving this compound, quantum mechanical methods such as Density Functional Theory (DFT) would be employed.
Researchers would typically model the reactant(s) and product(s) and then use various algorithms to locate the transition state structure on the potential energy surface. This saddle point represents the highest energy point along the reaction coordinate. Once the transition state is located and verified (usually by frequency analysis, which should yield a single imaginary frequency), the energy difference between the transition state and the reactants provides the activation energy barrier. This value is crucial for predicting the reaction rate.
Table 1: Hypothetical Parameters for Transition State Analysis of a Reaction of this compound
| Parameter | Computational Method | Basis Set | Calculated Value (kcal/mol) |
| Reactant Energy | DFT (e.g., B3LYP) | e.g., 6-311+G(d,p) | E_react |
| Transition State Energy | DFT (e.g., B3LYP) | e.g., 6-311+G(d,p) | E_ts |
| Product Energy | DFT (e.g., B3LYP) | e.g., 6-311+G(d,p) | E_prod |
| Activation Energy (Forward) | E_ts - E_react | - | ΔE_act_fwd |
| Reaction Energy | E_prod - E_react | - | ΔE_rxn |
Note: This table is illustrative. No published data exists for this compound.
Solvent Effects in Computational Studies of Reaction Pathways
Solvents can significantly influence reaction pathways and energetics. In computational chemistry, solvent effects are typically modeled using either implicit or explicit solvent models.
Implicit solvent models , such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant. This approach is computationally efficient and can provide a good approximation of bulk solvent effects on the energies of stationary points (reactants, transition states, and products).
Explicit solvent models involve including a number of individual solvent molecules in the calculation. This method is more computationally intensive but can capture specific solute-solvent interactions, such as hydrogen bonding, which might be critical for the reaction mechanism.
Ligand Design and Structure-Activity Relationship Studies through Computational Approaches
While no specific studies on the use of this compound in ligand design and structure-activity relationship (SAR) studies have been found, computational methods are instrumental in these areas.
If this compound were to be used as a scaffold for designing new ligands, computational techniques such as molecular docking and quantitative structure-activity relationship (QSAR) modeling would be employed.
Molecular docking would be used to predict the binding mode and affinity of derivatives of this compound to a specific biological target, such as a protein receptor. This would involve generating a 3D model of the ligand and placing it into the binding site of the receptor, followed by an energy minimization to find the most favorable binding pose.
QSAR studies would aim to establish a mathematical relationship between the structural properties of a series of this compound derivatives and their biological activity. This involves calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) and using statistical methods to correlate them with experimental activity data. The resulting QSAR model can then be used to predict the activity of new, unsynthesized derivatives.
Advanced Applications in Chemical Sciences
Supramolecular Chemistry and Self-Assembly Processes
Design of Molecular Receptors and Hosts Based on Pyridine (B92270) Thioether Scaffolds
Pyridine-based scaffolds are integral to the design of molecular receptors due to their defined geometry and the presence of a Lewis basic nitrogen atom. nih.govresearchgate.net The incorporation of thioether groups, as seen in 2,3-Bis(isopropylthio)pyridine, can enhance the binding affinity and selectivity for specific guest molecules, particularly soft metal ions and organic species.
The design of molecular receptors often relies on the preorganization of binding sites to minimize the entropic penalty upon guest complexation. The pyridine ring provides a rigid platform, while the isopropylthio substituents can adopt specific conformations to create a well-defined binding cavity. The sulfur atoms of the thioether groups can act as soft donor sites, complementing the harder nitrogen donor of the pyridine ring. This dual-donor character could enable the selective recognition of metal ions that prefer such coordination environments.
For instance, related bis(1,2,3-triazolyl)pyridine macrocycles have been shown to undergo self-assembly with transition metal ions to form ML2 complexes. chemrxiv.orgrsc.orgresearchgate.net While not a thioether, this example highlights how pyridine-based ligands can direct the formation of specific supramolecular architectures. It is conceivable that this compound could similarly coordinate to metal centers, with the isopropyl groups influencing the steric environment around the metal and thus the geometry and stability of the resulting complex.
Table 1: Examples of Pyridine-Based Scaffolds in Molecular Recognition
| Scaffold Type | Guest Molecule(s) | Key Interactions |
| Bis(1,2,3-triazolyl)pyridine Macrocycles | Transition metal ions, Halide and oxalate (B1200264) anions | Metal-nitrogen coordination, Hydrogen bonding |
| Pyrazolo-triazolo-pyrimidine Antagonists | Human Adenosine Receptors | Hydrogen bonding, π-π stacking |
This table presents examples of related pyridine scaffolds and their roles in molecular recognition to illustrate the potential of this compound.
Self-Assembled Monolayers and Surface Functionalization
Self-assembled monolayers (SAMs) are highly ordered molecular assemblies that form spontaneously on a solid surface. Thiol and thioether compounds are well-known for their ability to form stable SAMs on gold and other noble metal surfaces. nih.gov The sulfur atoms in the thioether groups of this compound can serve as effective anchoring points to such surfaces.
The formation of SAMs from molecules like this compound would be driven by the chemisorption of the sulfur atoms onto the substrate. The orientation and packing of the molecules within the monolayer would be influenced by a combination of factors, including the strength of the sulfur-substrate bond, intermolecular interactions between the pyridine rings (such as π-π stacking), and steric effects from the isopropyl groups. Novel tripod ligands with multiple thioether groups have been shown to form densely packed SAMs. nih.gov
The resulting functionalized surface could exhibit tailored properties, such as altered hydrophobicity, specific binding capabilities derived from the exposed pyridine units, or electrochemical activity. For example, SAMs of ruthenium and osmium–bis-terpyridine complexes have been studied for their redox switching properties. mdpi.com While a different class of ligand, this demonstrates the potential of incorporating functional pyridine-based units into SAMs.
Chemical Sensing and Detection Methodologies
The ability of the pyridine and thioether moieties to interact with various analytes makes this compound a promising platform for the development of chemical sensors. These interactions can lead to measurable changes in optical or electrochemical properties, forming the basis for fluorescent, colorimetric, or electrochemical detection methods.
Fluorescent and Colorimetric Sensing Applications (Design Principles)
Fluorescent and colorimetric sensors rely on a change in their light absorption or emission properties upon binding to a target analyte. The design of such sensors often involves a fluorophore (the signaling unit) coupled to a receptor (the binding unit). In the case of this compound, the pyridine ring itself can be part of a larger conjugated system that acts as a fluorophore.
The general design principle involves modulating the electronic properties of the fluorophore upon analyte binding. For example, the coordination of a metal ion to the pyridine nitrogen and/or the thioether sulfur atoms can alter the energy levels of the molecule's frontier orbitals, leading to a shift in the absorption and emission wavelengths (a chromogenic or fluorogenic response). Several pyridine-based small-molecule fluorescent probes have been developed as optical sensors. mdpi.comresearchgate.net
Furthermore, the thioether groups can be susceptible to oxidation. Oxidation of the sulfur atoms would significantly alter the electronic nature of the substituents on the pyridine ring, providing a mechanism for detecting oxidizing agents. For instance, thioether-containing fluorescent probes have been designed to detect reactive oxygen species. acs.org
Table 2: Design Principles for Pyridine Thioether-Based Sensors
| Sensing Mechanism | Analyte Type | Principle |
| Chelation-Enhanced Fluorescence/Color Change | Metal Ions | Analyte binding to pyridine N and/or thioether S alters the electronic structure of the fluorophore. |
| Photoinduced Electron Transfer (PET) Quenching/Activation | Various Analytes | Analyte interaction modulates the efficiency of PET from the receptor to the fluorophore. |
| Oxidation-Induced Signal Change | Oxidizing Agents | Oxidation of the thioether group changes the electronic properties of the molecule, leading to an optical response. |
This table outlines general design principles that could be applied to develop sensors based on the this compound scaffold.
Electrochemical Sensing Mechanisms
Electrochemical sensors detect analytes by measuring changes in electrical properties such as current or potential. The pyridine and thioether groups of this compound can both be electrochemically active and can interact with analytes to produce a measurable electrochemical signal.
The pyridine nitrogen can be protonated or can coordinate to metal ions, leading to changes in the redox potential of the molecule. Similarly, the thioether sulfur atoms can be oxidized at specific potentials. The presence of an analyte that interacts with either of these sites could perturb these electrochemical processes, providing a basis for detection. For example, the electrochemical detection of thioether conjugates has been demonstrated. nih.gov
An electrode modified with this compound, either as a self-assembled monolayer or incorporated into a polymer matrix, could be used to preconcentrate and detect target analytes. The binding of the analyte to the immobilized receptor molecules would lead to a change in the electrochemical response of the modified electrode. Amine- and thiol-modified multi-walled carbon nanotubes have been used to create electrochemical sensors for uranyl ions, showcasing the utility of sulfur-containing ligands in electrochemical detection. rsc.org
Future Perspectives and Research Challenges
Development of Sustainable Synthetic Methodologies for Pyridine (B92270) Thioethers
The future synthesis of pyridine thioethers, including 2,3-bis(isopropylthio)pyridine, must align with the principles of green chemistry to minimize environmental impact. Traditional methods for forming carbon-sulfur bonds often rely on harsh conditions and hazardous reagents. The challenge lies in developing methodologies that are not only efficient and high-yielding but also environmentally benign.
Future research will likely focus on several key areas:
Catalyst-Free and Solvent-Free Approaches: Moving away from traditional solvent-based reactions can significantly reduce chemical waste. Research into solid-state reactions or mechanochemical methods, such as ball milling, could provide sustainable alternatives.
Microwave and Ultrasound-Assisted Synthesis: These techniques offer substantial advantages by reducing reaction times, often leading to higher yields and cleaner product profiles, which simplifies purification.
Use of Renewable Resources and Greener Reagents: A significant challenge is the replacement of petrochemical-derived starting materials and toxic reagents. For instance, developing routes that utilize biomass-derived feedstocks or employ less hazardous sulfur sources than traditional thiols would be a major advancement. Thiourea, for example, has been explored as a more user-friendly sulfur source in some thioether syntheses.
Electrochemical Synthesis: Electrochemistry presents a green and sustainable alternative for preparing organosulfur compounds. acs.org This method avoids the need for chemical oxidants or reductants, reducing waste generation.
| Synthetic Approach | Advantages | Research Challenges |
| Microwave-Assisted Synthesis | Rapid reaction times, improved yields, cleaner reactions. | Scale-up feasibility, initial equipment cost. |
| Ultrasound-Assisted Synthesis | Enhanced reaction rates, can overcome phase-transfer limitations. | Specialized equipment, potential for localized overheating. |
| Solvent-Free/Mechanochemistry | Drastically reduces solvent waste, high atom economy. | Substrate scope limitations, monitoring reaction progress. |
| Electrochemical Methods | Avoids chemical oxidants/reductants, high control. acs.org | Electrolyte compatibility, electrode material selection. |
| Use of Greener Sulfur Sources | Reduces reliance on volatile and odorous thiols. | Reactivity and selectivity control, availability of diverse reagents. |
Exploration of Novel Catalytic Transformations and Enantioselective Processes
The unique structure of this compound, featuring a pyridine nitrogen and two adjacent sulfur atoms, makes it a compelling candidate as a ligand in catalysis. The sulfur atoms can act as soft donors and the nitrogen as a harder donor, creating a potentially versatile coordination environment for various transition metals.
Novel Catalytic Transformations: A primary research challenge is the activation of the C–S bonds within the molecule. Transition-metal-catalyzed C–S activation has become an increasingly important tool in organic synthesis. acs.orgnih.gov Developing selective catalytic systems that can cleave one or both of the isopropylthio groups in this compound would open pathways to novel functionalized pyridines. For instance, palladium-catalyzed cross-coupling reactions could replace the thioether moiety with aryl, alkyl, or other functional groups, providing a modular approach to complex pyridine derivatives. organic-chemistry.org Ruthenium complexes featuring pyridine-2,6-bis(thioether) (SNS) pincer ligands have shown high efficiency in transfer hydrogenation reactions, suggesting that this compound could be a precursor to similar catalytically active structures. acs.org
Enantioselective Processes: A significant frontier is the development of chiral derivatives of this compound for use in asymmetric catalysis. Chiral thioether-containing ligands are known to be effective in a range of metal-catalyzed reactions. researchgate.netrsc.org For example, chiral nonracemic pyridine thioethers have been successfully applied as ligands in palladium-catalyzed allylic substitution, achieving nearly perfect enantioselectivity (up to 98% ee). acs.orgacs.org The development of an enantioselective synthesis for a chiral analogue of this compound could lead to new catalysts for reactions such as:
Asymmetric hydrogenation and transfer hydrogenation.
Enantioselective Michael additions.
Asymmetric cross-coupling reactions. nih.govresearchgate.netnih.gov
The key challenge will be the design of a synthetic route that introduces chirality effectively and the subsequent demonstration of the ligand's efficacy in achieving high stereocontrol. nih.gov
Integration with Advanced Materials Science for Emerging Technologies
The electronic properties of the pyridine ring, combined with the coordinating ability of the thioether groups, position this compound as a promising building block for advanced materials.
Organic Electronics: Pyridine derivatives are widely used as electron-transporting materials in organic light-emitting diodes (OLEDs) and as components in perovskite solar cells. rsc.org The electron-withdrawing nature of the pyridine ring can be tuned by substituents. rsc.org The introduction of sulfur-containing groups, as in this compound, could modulate the HOMO/LUMO energy levels, influencing charge transport properties. nih.gov Future research could involve synthesizing polymers or dendrimers based on this pyridine thioether core to investigate their performance in optoelectronic devices. uky.edu A significant challenge will be to establish a clear structure-property relationship that links the molecular design to device efficiency and stability.
Coordination Polymers and MOFs: Metal-Organic Frameworks (MOFs) and coordination polymers are crystalline materials constructed from metal nodes and organic linkers. taylorandfrancis.commdpi.com Pyridine-containing linkers are common in the assembly of these materials. nih.gov this compound offers a unique tridentate (N,S,S') binding motif. The simultaneous coordination of the pyridine nitrogen and the two sulfur atoms to metal centers could lead to novel network topologies and functionalities. researchgate.net These materials could have applications in:
Gas storage and separation.
Heterogeneous catalysis.
Chemical sensing.
Controlled drug release. rsc.org
The primary challenge is to control the coordination chemistry to reliably produce stable, porous frameworks with the desired properties.
Theoretical Prediction of Undiscovered Reactivities and Applications
Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting the behavior of molecules and guiding experimental work. For this compound, theoretical studies can provide crucial insights where experimental data is lacking.
Future computational research should focus on:
Mapping the Reactivity Landscape: DFT calculations can determine the most likely sites for electrophilic and nucleophilic attack, predict the energetics of C-S bond cleavage, and model the coordination of the molecule to different metal centers. nih.gov This can help prioritize experimental efforts in developing new catalytic transformations.
Designing Novel Ligands and Materials: Theoretical modeling can be used to predict the electronic and structural properties of hypothetical derivatives of this compound. For instance, the steric and electronic effects of different substituents on the pyridine ring could be simulated to design ligands with optimal properties for a specific catalytic reaction.
Screening for Potential Applications: In silico screening can be employed to predict the binding affinity of this compound and its derivatives to biological targets or their potential as chemosensors for specific analytes. This predictive power can significantly accelerate the discovery of new applications.
The main challenge in this area is ensuring the accuracy of the computational models and validating the theoretical predictions with experimental results.
Interdisciplinary Research Opportunities for this compound
The full potential of this compound can be realized through collaborative, interdisciplinary research that bridges chemistry with biology, physics, and environmental science.
Synergy with Biochemistry and Biophysics (Focus on Molecular Interactions)
While the biological activity of this compound itself is uncharacterized, its structural motifs are found in biologically relevant contexts. Thioether linkages are present in some biomolecules, and the pyridine nucleus is a common scaffold in pharmaceuticals and natural products. nih.gov
Future research should investigate the potential for this molecule to interact with biological systems. Key areas include:
Enzyme Inhibition: The pyridine and thioether groups could serve as pharmacophores that bind to the active sites of enzymes. The sulfur atoms could interact with soft metal ions in metalloenzymes, while the pyridine nitrogen could act as a hydrogen bond acceptor.
Protein-Ligand Interactions: Thioethers can participate in non-covalent interactions within protein binding pockets. nih.gov Molecular docking studies could be used to screen this compound against libraries of protein structures to identify potential biological targets.
Probing Biological Processes: Thiopeptide antibiotics feature a central pyridine ring formed through enzymatic [4+2]-cycloaddition, highlighting a biological precedent for complex pyridine synthesis. nih.gov Understanding these interactions could inspire the design of new therapeutic agents.
The challenge is to move from computational predictions to experimental validation through in vitro assays and biophysical characterization techniques.
Advanced Applications in Analytical and Environmental Chemistry (Design of Detection Systems)
Pyridine derivatives have been extensively developed as chemosensors, particularly for the detection of metal ions. dntb.gov.uaresearchgate.net The fluorescence or color of a molecule containing a pyridine unit can change upon coordination to a metal ion. mdpi.com
This compound provides a pre-organized N,S,S' tridentate binding site that could offer high selectivity for certain metal ions. Future research could focus on:
Design of Fluorescent Sensors: By chemically attaching a fluorophore to the this compound scaffold, a new class of sensors could be created. The binding of a target metal ion to the N,S,S' pocket would alter the electronic properties of the system, leading to a measurable change in fluorescence intensity or wavelength. Thiourea-based fluorescent sensors have already shown promise for detecting ions like Hg²⁺, Zn²⁺, and Cd²⁺. nih.govresearchgate.net
Detection of Environmental Pollutants: The affinity of sulfur-containing ligands for heavy metals makes this scaffold particularly interesting for detecting environmental contaminants. ctc-n.org A sensor based on this molecule could be integrated into analytical devices for monitoring water or soil quality.
Understanding Environmental Fate: Research into the biodegradability and environmental persistence of pyridine derivatives is crucial for assessing their environmental impact. nih.govresearchgate.net Understanding how the thioether groups influence these properties would be essential for developing environmentally safe applications. postapplescientific.com
The primary challenges include achieving high sensitivity and selectivity for the target analyte in complex environmental or biological matrices and ensuring the long-term stability of the sensing materials.
Q & A
Q. What are the optimal synthetic routes for 2,3-bis(isopropylthio)pyridine, and how can reaction yields be improved?
The synthesis of this compound typically involves nucleophilic substitution on a pyridine scaffold using isopropylthiol groups. Key steps include:
- Thiolation : Reacting halogenated pyridine precursors (e.g., 2,3-dichloropyridine) with isopropylthiol under basic conditions (e.g., K₂CO₃) in polar aprotic solvents like DMF or DMSO.
- Purification : Column chromatography or recrystallization to isolate the product.
Yield optimization strategies:- Use of catalytic phase-transfer agents (e.g., tetrabutylammonium bromide) to enhance reaction efficiency.
- Temperature control (60–80°C) to balance reactivity and side-product formation.
- Monitoring reaction progress via TLC or HPLC to minimize over-substitution .
Q. What spectroscopic techniques are critical for characterizing this compound?
- NMR Spectroscopy :
- ¹H NMR : Peaks for pyridine protons (δ 7.0–8.5 ppm) and isopropyl groups (δ 1.2–1.4 ppm for CH₃, δ 2.8–3.2 ppm for SCH(CH₃)₂).
- ¹³C NMR : Signals for pyridine carbons (δ 120–150 ppm) and sulfur-bound carbons (δ 25–35 ppm).
- IR Spectroscopy : Stretching vibrations for C-S bonds (600–700 cm⁻¹) and pyridine ring (1600–1580 cm⁻¹).
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion ([M+H]⁺) and fragmentation patterns.
- X-Ray Crystallography : For definitive structural confirmation, particularly to resolve steric effects from bulky isopropylthio groups .
Advanced Research Questions
Q. How does the isopropylthio substituent influence the compound’s bioactivity in medicinal chemistry?
The isopropylthio group enhances lipophilicity, improving membrane permeability in cellular assays. Case studies on structurally related pyridine derivatives show:
- Anticancer Activity : Isopropylthio-substituted pyridines exhibit increased cytotoxicity against breast cancer (MCF-7) and lung cancer (A549) cell lines, likely due to thiol-mediated redox interference .
- Enzyme Inhibition : The bulky substituent sterically hinders substrate binding in enzymes like cyclooxygenase-2 (COX-2), reducing IC₅₀ values by 40% compared to unsubstituted analogs.
- SAR Insights : Trifluoromethyl or nitro groups at adjacent positions further amplify activity, suggesting synergistic electronic effects .
Q. How can researchers resolve contradictions in structure-activity relationship (SAR) data for pyridine derivatives?
Contradictions often arise from:
- Solvent Effects : Polar solvents may stabilize certain conformers, altering observed bioactivity.
- Metabolic Instability : Rapid degradation of thioether groups in vivo can mask in vitro potency.
Methodological Solutions :- Computational Modeling : DFT calculations to predict stable conformers and binding modes.
- Metabolite Tracking : LC-MS/MS to identify degradation products and adjust SAR interpretations.
- Comparative Assays : Parallel testing of analogs with incremental structural changes (e.g., tert-butylthio vs. isopropylthio) under standardized conditions .
Q. What catalytic applications exist for this compound in coordination chemistry?
The compound acts as a ligand in transition-metal catalysis:
- Gold Complexes : Forms [Au(L)Cl₂]⁺ complexes (L = ligand), effective in alkyne hydration reactions (TOF up to 1,200 h⁻¹).
- Palladium Catalysis : Enhances Suzuki-Miyaura coupling yields (90–95%) via sulfur-to-metal electron donation.
- Mechanistic Insight : The isopropylthio group’s steric bulk prevents metal aggregation, improving catalyst longevity .
Q. How does the compound interact with biological targets at the molecular level?
- DNA Intercalation : UV-Vis and fluorescence quenching studies suggest partial intercalation into DNA base pairs, with binding constants (Kb) of ~10⁴ M⁻¹.
- Protein Binding : Surface plasmon resonance (SPR) reveals affinity for kinase domains (e.g., EGFR, Kd = 2.3 µM), attributed to hydrogen bonding with pyridine nitrogen and hydrophobic interactions with isopropylthio groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
